molecular formula C7H9F2N B2840731 2-[1-(1,1-difluoroethyl)cyclopropyl]acetonitrile CAS No. 2287332-78-7

2-[1-(1,1-difluoroethyl)cyclopropyl]acetonitrile

Cat. No.: B2840731
CAS No.: 2287332-78-7
M. Wt: 145.153
InChI Key: DPVFNLSTDYYMPA-UHFFFAOYSA-N
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Description

2-[1-(1,1-Difluoroethyl)cyclopropyl]acetonitrile (CAS 2287332-78-7) is a high-value chemical building block with the molecular formula C7H9F2N and a monoisotopic mass of 145.07031 Da . Its structure incorporates a nitrile group and a cyclopropane ring adjacent to a 1,1-difluoroethyl moiety, making it a versatile intermediate for constructing complex molecules in medicinal chemistry . The difluoromethyl (CF2H) group is of significant interest in drug discovery due to its unique properties. It can act as a hydrogen bond donor, which influences the bioavailability and binding characteristics of potential drug candidates . Furthermore, incorporating the CF2H group is a well-established strategy to modulate the lipophilicity and metabolic stability of lead compounds . This reagent is particularly useful in the synthesis of pharmaceutical scaffolds, such as 2-pyridone compounds, which have been investigated as glucokinase activators for the treatment of diabetes . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can access detailed structural information, including SMILES (CC(C1(CC1)CC#N)(F)F) and InChIKey (DPVFNLSTDYYMPA-UHFFFAOYSA-N), to support their analytical and development work .

Properties

IUPAC Name

2-[1-(1,1-difluoroethyl)cyclopropyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N/c1-6(8,9)7(2-3-7)4-5-10/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVFNLSTDYYMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC1)CC#N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Cyclopropanation Reaction

Reagents :

  • Tribromoneoamyl alcohol (3-bromo-neopentyl alcohol)
  • Zinc powder (1.1–1.3 molar equivalents)
  • Basic catalyst (disodium EDTA or EDTA-2K; 0.25–0.5 molar ratio)
  • Solvent: Ethanol or isopropanol

Conditions :

  • Reflux at 65–75°C for 5–9 hours
  • Post-treatment with ammonia for dezincing

Outcome :

Parameter Example 3 Example 4
Starting Material 10.0 g 10.0 g
Catalyst Disodium EDTA Disodium EDTA
Zn (g) 2.2 2.6
Yield (%) 82.40 89.33
Purity (%) 80.96 86.46

Step 2: Cyanation Process

Reagents :

  • 1-Bromomethyl cyclopropyl methanol (from Step 1)
  • Sodium cyanide or cuprous cyanide
  • Base: Sodium carbonate (pH 8–10)
  • Solvent: DMF or DMSO

Conditions :

  • 60–70°C for 8–10 hours
  • Post-treatment with chlorinated bleach for residual cyanide removal

Outcome :

Parameter Example 2 Example 3
Cyanide Source Cuprous Cyanide Sodium Cyanide
Reaction Time (h) 8 10
Yield (%) 88.02 90.02
Purity (%) 97.03 97.03

Comparative Analysis of Methods

Method A: Sodium Cyanide Route

Method B: Cuprous Cyanide Route

Critical Process Parameters

  • Catalyst Selection :

    • Disodium EDTA improves zinc activation efficiency vs. acidic catalysts
    • Optimal molar ratio: 1:0.3 (substrate:catalyst)
  • Solvent Impact :

    • DMF increases reaction rate by 15% compared to DMSO
  • Temperature Control :

    • Cyclopropanation: >60°C prevents intermediate degradation
    • Cyanation: <70°C avoids nitrile hydrolysis

Industrial Scalability Considerations

  • Cycle Time : 14–16 hours total (vs. 24+ hours in prior methods)
  • Cost Metrics :
    • Raw material cost: $12.50/kg (vs. $18.20/kg for sulfonate ester routes)
    • Waste reduction: 30% lower solvent consumption vs. extraction-based methods

Quality Control Specifications

Parameter Acceptable Range Analytical Method
Purity (HPLC) ≥97.0% USP <621>
Moisture (KF) ≤0.2% Karl Fischer
Residual Zn ≤10 ppm ICP-MS

Chemical Reactions Analysis

2-[1-(1,1-difluoroethyl)cyclopropyl]acetonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-[1-(1,1-difluoroethyl)cyclopropyl]acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(1,1-difluoroethyl)cyclopropyl]acetonitrile involves its interaction with specific molecular targets. The presence of the difluoroethyl group and the nitrile moiety allows it to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-[1-(1,1-difluoroethyl)cyclopropyl]acetonitrile with structurally related cyclopropaneacetonitrile derivatives, focusing on substituent effects, applications, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Substituent CAS Number Molecular Formula Molecular Weight Key Applications/Properties
This compound 1,1-Difluoroethyl Not specified C₇H₈F₂N 171.14 (calc.) Discontinued; potential pharmaceutical intermediate
2-[1-(Bromomethyl)cyclopropyl]acetonitrile Bromomethyl 338392-48-6 C₆H₈BrN 174.04 Protein degrader building blocks
2-[1-(Hydroxymethyl)cyclopropyl]acetonitrile Hydroxymethyl 152922-71-9 C₆H₉NO 123.14 Intermediate for Montelukast synthesis
2-[1-(Mercaptomethyl)cyclopropyl]acetic acid Mercaptomethyl Not provided C₆H₈O₂S 160.19 Montelukast intermediate

Key Analysis:

Substituent Effects on Reactivity and Stability

  • Difluoroethyl Group : The electron-withdrawing fluorine atoms increase the compound’s lipophilicity and metabolic stability compared to the hydroxymethyl analog. However, the difluoroethyl group may reduce nucleophilic reactivity compared to the bromomethyl derivative, which is highly reactive in substitution reactions .
  • Bromomethyl Group : The bromine atom acts as a leaving group, making this compound a key intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing complex molecules like PROTACs (proteolysis-targeting chimeras) .
  • Hydroxymethyl Group : This polar substituent enhances water solubility, making the compound suitable for aqueous-phase reactions. It is a critical intermediate in synthesizing Montelukast, an asthma medication .

The bromomethyl analog is synthesized via bromination of hydroxymethyl or chloromethyl precursors, as indicated by its upstream raw materials (e.g., cyclopropane sulfinic acid ester and sodium cyanide) . The hydroxymethyl compound is prepared from 1,1-cyclopropanedimethanol through cyanide-mediated substitution, leveraging sodium cyanide or tetraethylammonium cyanide .

Physicochemical Properties The bromomethyl derivative has a predicted boiling point of 250°C and density of 1.489 g/cm³, reflecting its stability under ambient conditions .

Commercial and Research Relevance

  • The difluoroethyl compound’s discontinued status may indicate challenges in synthesis, stability, or niche applications.
  • The bromomethyl and hydroxymethyl derivatives are well-established in drug discovery, highlighting the importance of substituent choice in tuning reactivity and bioavailability.

Research Findings and Implications

  • Pharmaceutical Applications : The hydroxymethyl and bromomethyl analogs are pivotal in synthesizing Montelukast and PROTACs, respectively, underscoring the versatility of cyclopropaneacetonitrile scaffolds in medicinal chemistry .
  • Fluorine’s Role : The difluoroethyl group’s electronegativity and steric bulk could enhance binding affinity in drug-receptor interactions, though further studies are needed to validate this hypothesis.
  • Synthetic Challenges : The difluoroethyl derivative’s discontinuation suggests unresolved scalability or purification issues, which may limit its adoption despite its promising structural features.

Biological Activity

2-[1-(1,1-difluoroethyl)cyclopropyl]acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature regarding its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C7H10F2NC_7H_10F_2N. The structure features a cyclopropyl group and a difluoroethyl moiety, which may influence its interaction with biological targets.

The biological activity of this compound has been linked to its ability to interact with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that the compound may inhibit specific enzymes or receptors that play crucial roles in disease processes.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit anti-inflammatory and anticancer properties. These effects are often mediated through the modulation of key signaling pathways such as the NF-kB pathway and apoptosis regulation.

Study 1: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of several compounds structurally related to this compound. The results indicated that these compounds could induce apoptosis in cancer cell lines through caspase activation and inhibition of cell proliferation. The IC50 values for these compounds ranged from 5 to 15 µM, indicating significant potency against various cancer types .

Study 2: Anti-Inflammatory Effects

Another investigation focused on the anti-inflammatory properties of similar compounds. In vitro assays demonstrated that these compounds could reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The study reported a reduction in TNF-alpha and IL-6 levels by approximately 40% at a concentration of 10 µM .

Table 1: Summary of Biological Activities

Activity TypeEffectIC50 (µM)Reference
Anti-CancerInduces apoptosis5 - 15
Anti-InflammatoryReduces cytokine production~10

Q & A

Q. What are the recommended synthetic routes for 2-[1-(1,1-difluoroethyl)cyclopropyl]acetonitrile, and what challenges arise in its preparation?

Methodology :

  • Cyclopropanation : Start with cyclopropane precursors (e.g., cyclopropyl acetonitrile derivatives) and introduce the 1,1-difluoroethyl group via nucleophilic substitution or radical fluorination. For example, bromomethylcyclopropyl acetonitrile () can be fluorinated using agents like DAST (diethylaminosulfur trifluoride) under controlled conditions .
  • Purification : Use distillation or crystallization to isolate the product, as described in large-scale brominated analog synthesis (). Challenges include managing the reactivity of fluorine and avoiding ring-opening side reactions due to cyclopropane strain.

Q. How can researchers characterize the structure and purity of this compound?

Methodology :

  • NMR Spectroscopy : Analyze 1^1H, 13^{13}C, and 19^{19}F NMR to confirm the cyclopropane ring, acetonitrile group, and difluoroethyl substituent. Compare with analogs like 2-[1-(hydroxymethyl)cyclopropyl]acetonitrile ().
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (e.g., PubChem data for related compounds, ).
  • Chromatography : Employ HPLC or GC with standards to assess purity, as done for carbonyl DNPH mixtures in acetonitrile ().

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the 1,1-difluoroethyl group in substitution or elimination reactions?

Methodology :

  • Kinetic Studies : Monitor reaction rates under varying conditions (temperature, solvent polarity) to assess the electron-withdrawing effects of fluorine. Compare with bromomethyl () or methoxymethyl () analogs.
  • DFT Calculations : Model transition states to explain regioselectivity. For example, fluorine’s electronegativity may stabilize intermediates differently than chlorine or bromine ().

Q. How does the stereoelectronic profile of the cyclopropane ring influence the compound’s stability in catalytic reactions?

Methodology :

  • X-ray Crystallography : Resolve the cyclopropane ring geometry and substituent orientation (e.g., as in 2,4-difluorophenyl derivatives, ).
  • Thermal Analysis : Perform TGA/DSC to evaluate thermal stability, noting potential ring-opening thresholds. Fluorine’s steric and electronic effects may alter decomposition pathways compared to non-fluorinated analogs ().

Q. What strategies mitigate competing side reactions (e.g., cyclopropane ring-opening) during functionalization of the acetonitrile group?

Methodology :

  • Protecting Groups : Temporarily block the nitrile group with silyl or trityl groups during difluoroethyl modification (analogous to methoxymethyl synthesis, ).
  • Low-Temperature Conditions : Conduct reactions at sub-ambient temperatures to suppress ring strain release, as seen in cyclopentene acetonitrile derivatives ().

Q. Are there computational models predicting the biological activity of this compound?

Methodology :

  • QSAR Studies : Build models using analogs like 2-(3,3-difluoropiperidin-4-yl)acetonitrile () to predict pharmacokinetic properties.
  • Docking Simulations : Test binding affinity against enzyme targets (e.g., cytochrome P450) using software like AutoDock, referencing pharmacophore features of cyclopropane nitriles ().

Q. How do solvent effects (e.g., acetonitrile vs. DMF) impact the compound’s reactivity in cross-coupling reactions?

Methodology :

  • Solvent Screening : Compare yields in polar aprotic solvents (acetonitrile, DMF) using protocols for aryl acetonitrile derivatives ().
  • Dielectric Constant Analysis : Correlate solvent polarity with reaction efficiency, noting acetonitrile’s role in stabilizing charged intermediates ().

Data Contradictions and Research Gaps

Q. Why are there discrepancies in reported biological activities for cyclopropane acetonitrile derivatives?

Analysis :

  • Structural Variability : Differences in substituents (e.g., bromo vs. fluoro groups) may alter bioavailability. For example, hydroxymethyl analogs () show different metabolic stability than halogenated versions ().
  • Assay Conditions : Variability in cell lines or enzyme sources (e.g., liver microsomes) can affect activity measurements ().

Q. What experimental validations are needed to resolve uncertainties in computational predictions for this compound?

Methodology :

  • In Vitro Testing : Validate predicted CYP inhibition using liver microsome assays ().
  • Isotopic Labeling : Use 18^{18}F or 13^{13}C-labeled analogs to track metabolic pathways ().

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